2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline
CAS No.: 875576-30-0
Cat. No.: VC20279830
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875576-30-0 |
|---|---|
| Molecular Formula | C12H16ClN3O |
| Molecular Weight | 253.73 g/mol |
| IUPAC Name | 1-[4-(2-amino-3-chlorophenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)11-4-2-3-10(13)12(11)14/h2-4H,5-8,14H2,1H3 |
| Standard InChI Key | ONNBEKXYXSBGTL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)N |
Introduction
2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline is an organic compound with the molecular formula and a molecular weight of 253.73 g/mol. It is characterized by its structure, which combines a chloroaniline backbone with a piperazine ring substituted with an acetyl group. This compound is identified under PubChem CID 53423195 and has alternative names such as 1-[4-(2-amino-3-chlorophenyl)-1-piperazinyl]ethanone and DTXSID30698252 .
Structural Representation:
| Feature | Description |
|---|---|
| Functional Groups | Amino (-NH), Chloro (-Cl), Acetyl (-COCH) |
| Core Structure | Benzene ring substituted with chloro and piperazine groups |
| Substituent Positioning | Chloro at position 6, piperazine at position 2 |
Synthesis Pathways
The synthesis of 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline typically involves:
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Starting Materials:
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A chloro-substituted aniline derivative.
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Acetyl chloride or acetic anhydride for acetylation.
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Piperazine as a nucleophilic reagent.
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Reaction Steps:
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The chloroaniline derivative undergoes substitution at the amine group with a piperazine moiety.
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Subsequent acetylation of the piperazine nitrogen yields the final compound.
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Reaction Conditions:
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Solvents such as ethanol or dichloromethane.
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Catalysts or bases like sodium hydroxide may be used to facilitate nucleophilic substitution.
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Industrial Applications:
This compound may also serve as an intermediate in the synthesis of more complex organic molecules, particularly in agrochemical or pharmaceutical industries.
Biological Activity:
While direct research on this compound is sparse, related derivatives with similar structures have shown significant bioactivity:
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Antimicrobial Activity: Piperazine derivatives often exhibit strong activity against Gram-positive and Gram-negative bacteria .
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Anticancer Potential: Substituted anilines have been evaluated for cytotoxic effects on cancer cell lines .
Molecular Docking Studies:
Computational studies on structurally related compounds suggest that such molecules can bind effectively to enzymatic targets due to their aromatic and hydrogen-bonding features .
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